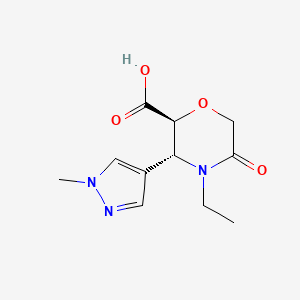

(2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H15N3O4 and its molecular weight is 253.258. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid, also known by its CAS number 2059908-65-3, is a morpholine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, molecular docking studies, and relevant case studies highlighting its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N4O3 with a molecular weight of 224.3 g/mol. The compound features a morpholine ring, which is significant in various bioactive molecules due to its ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of the morpholine ring followed by the introduction of the ethyl and pyrazole substituents through nucleophilic substitutions and cyclization reactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of morpholine compounds exhibit anticancer properties. For instance, compounds similar to (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine have been tested against various cancer cell lines. In vitro assays showed significant inhibition of cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB 231, suggesting potential as anticancer agents .

Anti-inflammatory Effects

Molecular docking studies indicate that this compound may interact effectively with cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in mediating inflammation. Preliminary in vivo studies have shown that similar compounds exhibit anti-inflammatory activity by inhibiting the production of prostaglandins, thereby reducing inflammation in animal models .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine to various biological targets. The results suggest that this compound has a favorable binding profile with COX enzymes, indicating potential therapeutic applications in pain management and inflammation control .

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of morpholine derivatives on cancer cell lines. Results indicated that certain derivatives showed IC50 values lower than standard chemotherapeutic agents, highlighting their potential as effective anticancer drugs .

- Inflammation Model : In another study focusing on anti-inflammatory activity, compounds derived from morpholine structures were tested for their ability to reduce edema in rat models. The results revealed a statistically significant reduction in swelling compared to control groups .

Applications De Recherche Scientifique

Research indicates that (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid exhibits various biological activities:

1. Anticancer Properties

Preliminary studies suggest that this compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have demonstrated its efficacy against certain cancer types, highlighting its potential as a chemotherapeutic agent.

2. Anti-inflammatory Effects

The compound may modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases. Its ability to influence cytokine production and immune response is under investigation, providing insights into its therapeutic potential in conditions like rheumatoid arthritis.

3. Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, which could lead to applications in drug design for metabolic disorders. Understanding its mechanism of action at the enzymatic level is crucial for developing targeted therapies .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions that require precise control of reaction conditions to achieve high yield and purity. Various synthetic routes have been explored, often incorporating key intermediates that contribute to its biological activity .

Interaction Studies

To evaluate how this compound interacts with biological macromolecules, techniques such as surface plasmon resonance and isothermal titration calorimetry are employed. These studies assess binding affinities and kinetics, which are essential for predicting pharmacological profiles and optimizing therapeutic effects .

Analyse Des Réactions Chimiques

Carboxylic Acid Reactivity

The carboxylic acid group (-COOH) undergoes typical acid-base and nucleophilic acyl substitution reactions:

Morpholine Ring Reactivity

The morpholine ring (a six-membered oxygen- and nitrogen-containing heterocycle) participates in:

Pyrazole Substituent Reactivity

The 1-methylpyrazol-4-yl group exhibits aromatic and nitrogen-centered reactivity:

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Electrophilic Substitution | Nitration, halogenation | Halogenated or nitro-pyrazole derivatives | Limited by steric hindrance from the methyl group. |

| Coordination Chemistry | Metal ions (e.g., Zn²⁺, Cu²⁺) | Metal-ligand complexes | Potential for catalytic or metallodrug applications. |

Ethyl Group Reactivity

The ethyl chain at position 4 of the morpholine ring may undergo:

Stereochemical Influences

The (2S,3R) configuration impacts reaction outcomes:

-

Hydrogenation : Selective reduction of the keto group (position 5) may yield diastereomers depending on catalyst choice.

-

Enzymatic Reactions : Stereospecific interactions with enzymes could lead to chiral recognition in biological systems .

Gaps in Published Data

No peer-reviewed kinetic or mechanistic studies specific to this compound are available. Further research should prioritize:

-

Catalytic asymmetric reactions leveraging the chiral centers.

-

Stability studies under physiological conditions (pH, temperature).

-

Computational modeling to predict reaction pathways.

Propriétés

IUPAC Name |

(2S,3R)-4-ethyl-3-(1-methylpyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-3-14-8(15)6-18-10(11(16)17)9(14)7-4-12-13(2)5-7/h4-5,9-10H,3,6H2,1-2H3,(H,16,17)/t9-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAWNIJSBXAFAR-ZJUUUORDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(OCC1=O)C(=O)O)C2=CN(N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]([C@H](OCC1=O)C(=O)O)C2=CN(N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.